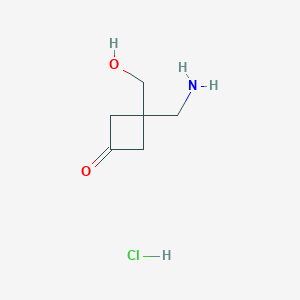
3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride: is a synthetic organic compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an aminomethyl and a hydroxymethyl group on the cyclobutane ring makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of Functional Groups: The aminomethyl and hydroxymethyl groups can be introduced through nucleophilic substitution reactions. For example, the hydroxymethyl group can be introduced by reacting the cyclobutane ring with formaldehyde under basic conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: 3-(Aminomethyl)-3-(carboxymethyl)cyclobutan-1-one.
Reduction: 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: It can be used to study the effects of cyclobutane-containing compounds on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl and hydroxymethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)cyclobutan-1-one hydrochloride: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
3-(Hydroxymethyl)cyclobutan-1-one hydrochloride: Lacks the aminomethyl group, which may influence its biological activity.
Cyclobutanone hydrochloride: Lacks both the aminomethyl and hydroxymethyl groups, making it less versatile for chemical modifications.
Uniqueness
3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride is unique due to the presence of both aminomethyl and hydroxymethyl groups on the cyclobutane ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-(aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-3-6(4-8)1-5(9)2-6;/h8H,1-4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJHDOYFLULULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(CN)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
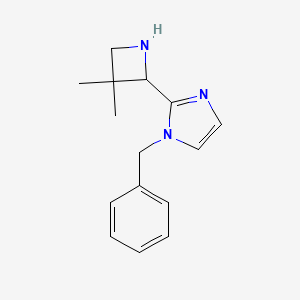
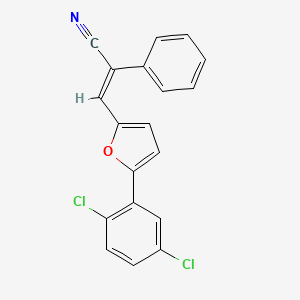

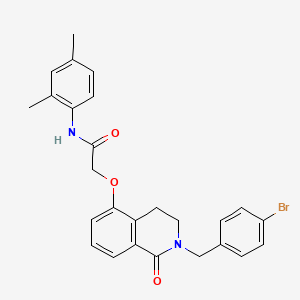
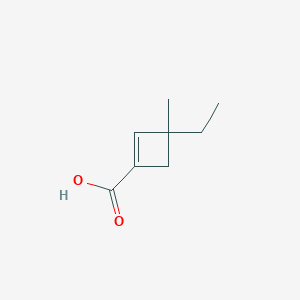
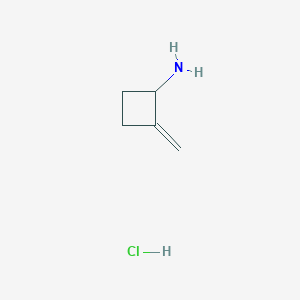
![2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2570053.png)

![4-propyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2570057.png)
![3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2570058.png)
![3-(2-bromophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide](/img/structure/B2570060.png)
![2-[(Pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2570061.png)
![N-(1-cyanocycloheptyl)-2-[(cyanomethyl)(propyl)amino]acetamide](/img/structure/B2570062.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2570063.png)
